molecular formula C22H21N3O5S B2970443 N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941947-59-7

N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2970443
CAS RN: 941947-59-7
M. Wt: 439.49
InChI Key: GDTGEIQJQIUNGF-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their antimicrobial and anticancer properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzothiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

I have conducted a search on the scientific research applications of the compound , commonly known as N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. Below are detailed sections focusing on unique applications based on thiazole derivatives and related compounds:

Anticancer Activity

Thiazole derivatives have been extensively studied for their potential anticancer properties. They exhibit potent cytotoxicity against various human cancer cell lines, such as MGC-803 (gastric cancer), HepG-2 (liver cancer), T24 (bladder cancer), and NCI-H460 (lung cancer) . The structure of thiazole compounds allows for interaction with biological targets that can inhibit cancer cell growth.

Antimicrobial Activity

Similar compounds have shown significant antimicrobial activity. Efforts to combat drug resistance by pathogens have led to the synthesis of new thiazole derivatives with enhanced pharmacological activities . These compounds can be designed to target specific microbial enzymes or pathways, reducing the viability of harmful bacteria.

Molecular Modelling

Thiazole derivatives are often used in molecular modelling studies to understand their interaction with biological targets . This helps in predicting their behavior in biological systems and optimizing their structures for better therapeutic efficacy.

Microwave-Assisted Synthesis

The microwave-assisted Hantzsch synthesis is a method used to create thiazole derivatives, including those with potential biological activities . This technique allows for rapid and efficient synthesis, which is crucial for medicinal chemistry research.

Drug Design

Thiazole compounds are integral in drug design due to their versatility and biological relevance. They serve as building blocks for creating novel therapeutic agents with specific functions . The design process involves coupling thiazole units with other pharmacophores to enhance their activity.

Mechanism of Action

Benzothiazole derivatives have shown antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . They have also shown anticancer activity .

properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-28-17-5-2-14(3-6-17)8-9-23-20(26)11-16-12-31-22(24-16)25-21(27)15-4-7-18-19(10-15)30-13-29-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTGEIQJQIUNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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